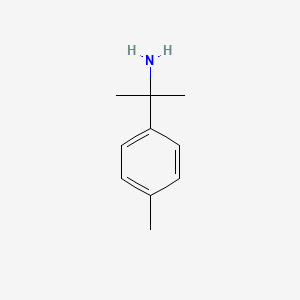

2-(4-Methylphenyl)propan-2-amin

Übersicht

Beschreibung

2-(4-Methylphenyl)propan-2-amine is a chemical compound with the molecular formula C10H15N . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)propan-2-amine is represented by the InChI code: 1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 . The molecular weight is 149.23 .Physical And Chemical Properties Analysis

2-(4-Methylphenyl)propan-2-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Proteomikforschung

2-(4-Methylphenyl)propan-2-amin wird in der Proteomik eingesetzt, die sich mit der groß angelegten Untersuchung von Proteinen befasst, insbesondere mit ihren Strukturen und Funktionen . Diese Verbindung wird als Spezialprodukt in Anwendungen der Proteomikforschung verwendet und hilft bei der Identifizierung und Quantifizierung von Proteinen, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen entscheidend ist.

Synthese enantiomerenreiner Arzneimittel

Die Verbindung spielt eine Rolle bei der Synthese enantiomerenreiner Arzneimittel . Enantiomerenreine Verbindungen sind solche, die nur ein Enantiomer eines chiralen Moleküls enthalten. Diese sind in der pharmazeutischen Industrie wichtig, da verschiedene Enantiomere eines Arzneimittels unterschiedliche biologische Aktivitäten haben können. This compound wird als Ausgangsstoff oder Zwischenprodukt bei der Synthese dieser enantiomerenreinen Verbindungen verwendet.

Pharmakologische Forschung

In der Pharmakologie ist this compound an der Untersuchung der Wirkungsweise von Arzneimitteln beteiligt . Es kann zur Synthese von Verbindungen verwendet werden, die mit verschiedenen biologischen Zielstrukturen interagieren, wodurch die molekularen Mechanismen der Arzneimittelwirkung aufgeklärt und zur Entwicklung neuer therapeutischer Mittel beigetragen werden kann.

Chemische Synthese

Diese Verbindung ist auch in der chemischen Synthese von Bedeutung . Sie dient als Baustein für die Synthese verschiedener organischer Verbindungen. Ihre chemische Struktur ermöglicht Modifikationen, die zur Herstellung einer Vielzahl von Stoffen mit potentiellen industriellen Anwendungen führen können.

Analytische Chemie

In der analytischen Chemie wird this compound für die Entwicklung analytischer Methoden verwendet . Es kann eine Standard- oder Referenzverbindung in der Chromatographie, Massenspektrometrie und anderen analytischen Techniken sein, die eine präzise und genaue Messung chemischer Substanzen erfordern.

Industrielle Anwendungen

Schließlich findet die Verbindung auch in industriellen Anwendungen Verwendung . Es kann bei der Produktion von Materialien eingesetzt werden, bei denen bestimmte chemische Eigenschaften erforderlich sind, wie z. B. Lösungsmittel, Farbstoffe oder Vorstufen zu komplexeren chemischen Einheiten.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-Methylphenyl)propan-2-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 2-(4-Methylphenyl)propan-2-amine increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with the dopamine transporter (DAT) and the serotonin transporter (SERT), inhibiting their reuptake and further increasing the concentration of these neurotransmitters .

Cellular Effects

2-(4-Methylphenyl)propan-2-amine has various effects on different types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, norepinephrine, and serotonin, leading to increased neuronal activity and stimulation. This compound also influences cell signaling pathways, such as the cAMP (cyclic adenosine monophosphate) pathway, by activating adenylate cyclase and increasing cAMP levels. This activation can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(4-Methylphenyl)propan-2-amine involves its interaction with monoamine transporters and receptors. By binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), it inhibits the reuptake of these neurotransmitters, resulting in their accumulation in the synaptic cleft. This accumulation leads to prolonged neurotransmitter signaling and enhanced synaptic transmission. Additionally, 2-(4-Methylphenyl)propan-2-amine can induce the release of stored neurotransmitters from synaptic vesicles, further amplifying its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylphenyl)propan-2-amine can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term exposure to 2-(4-Methylphenyl)propan-2-amine in in vitro studies has shown that it can lead to neurotoxicity, characterized by the depletion of dopamine and serotonin levels in neuronal cells. In in vivo studies, prolonged administration of this compound has been associated with behavioral changes and alterations in brain chemistry .

Dosage Effects in Animal Models

The effects of 2-(4-Methylphenyl)propan-2-amine vary with different dosages in animal models. At low doses, it acts as a stimulant, increasing locomotor activity and enhancing cognitive function. At high doses, it can induce neurotoxic effects, such as hyperthermia, oxidative stress, and neuronal damage. These adverse effects are dose-dependent and can be exacerbated by repeated administration .

Metabolic Pathways

2-(4-Methylphenyl)propan-2-amine is metabolized primarily in the liver through oxidative deamination and N-demethylation. The primary enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP2D6. The metabolites of 2-(4-Methylphenyl)propan-2-amine are excreted in the urine, and their levels can be used as biomarkers for exposure to this compound .

Transport and Distribution

Within cells and tissues, 2-(4-Methylphenyl)propan-2-amine is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it can interact with various receptors and transporters .

Subcellular Localization

2-(4-Methylphenyl)propan-2-amine is primarily localized in the cytoplasm of neuronal cells, where it interacts with monoamine transporters and receptors. It can also be found in synaptic vesicles, where it induces the release of stored neurotransmitters. The subcellular localization of this compound is crucial for its activity and function, as it determines its ability to modulate neurotransmitter levels and signaling pathways .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342729 | |

| Record name | 2-(4-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-79-0 | |

| Record name | 2-(4-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

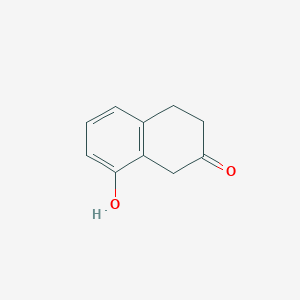

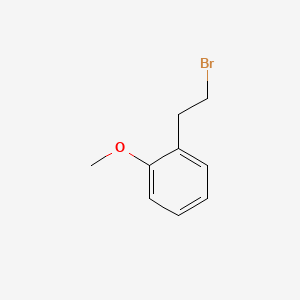

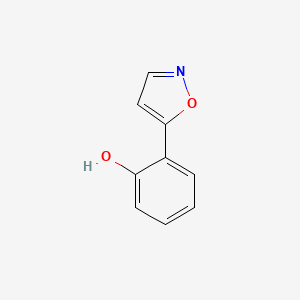

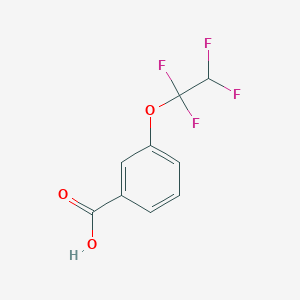

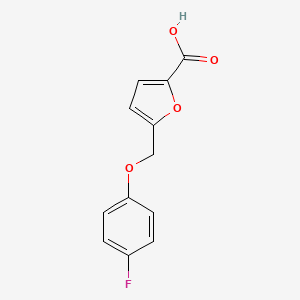

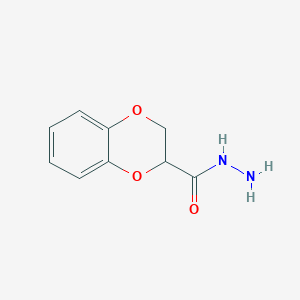

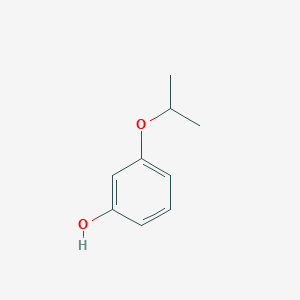

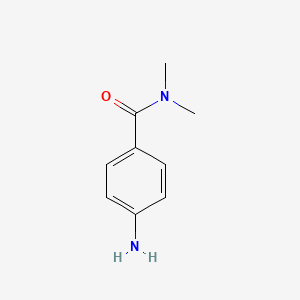

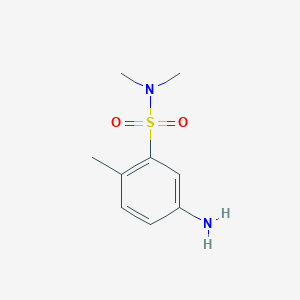

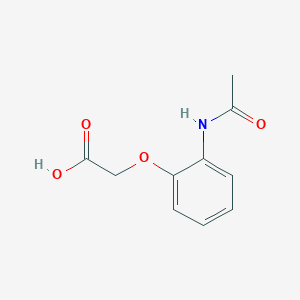

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.